2-(4-Isobutoxyphenyl)-4-methylpyrrolidine

Physical Chemistry Chromatography Distillation

Reproducible SAR campaigns require precise regioisomeric control. Substituting this para-isobutoxy pyrrolidine with meta or short-chain analogs alters logP by ~1.5 units and changes H-bonding capacity, invalidating assay comparisons. - **Key differentiator:** Defined spatial presentation of the hydrophobic tail; isolates para-isobutoxy contribution to CNS penetration & metabolic stability. - **Technical reliability:** ≥97% purity minimizes byproducts in phosphine oxide conjugations (Vagapova et al. 2018 route). - **Supply certainty:** Commercial stock available; thermal data (ΔT_b +2.5°C vs 3-isobutoxy) supports QC separation.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
Cat. No. B12882599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isobutoxyphenyl)-4-methylpyrrolidine
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCC1CC(NC1)C2=CC=C(C=C2)OCC(C)C
InChIInChI=1S/C15H23NO/c1-11(2)10-17-14-6-4-13(5-7-14)15-8-12(3)9-16-15/h4-7,11-12,15-16H,8-10H2,1-3H3
InChIKeyPKDPZEJXGDPBMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Isobutoxyphenyl)-4-methylpyrrolidine: Structural and Procurement Baseline


2-(4-Isobutoxyphenyl)-4-methylpyrrolidine (CAS 603089-70-9) is a 2,4-disubstituted pyrrolidine bearing a 4-isobutoxyphenyl ring at C2 and a methyl group at C4 . It belongs to the broader class of aryl-pyrrolidine building blocks used extensively in medicinal chemistry for the preparation of receptor ligands and enzyme inhibitors [1]. With a molecular formula of C₁₅H₂₃NO and a monoisotopic mass of 233.178 Da, this compound is commercially available at research-grade purity (typically ≥97%) from multiple specialty chemical suppliers . Its primary value lies in the precise positioning of the isobutoxy substituent at the para position, a feature that distinguishes it from its meta-substituted isomer and from shorter-chain alkoxy analogs, making it a candidate for structure-activity relationship (SAR) studies where lipophilicity and steric bulk at the 4-position are critical parameters.

RegiochemistryPara-isobutoxy substitution for defined spatial and lipophilic profile in SAR studies
GradeResearch-grade purity specification supports reproducible medicinal chemistry campaigns
Scaffold2,4-disubstituted pyrrolidine core enables receptor ligand and enzyme inhibitor design

Why Generic Substitution Fails for This Pyrrolidine Scaffold


Simple replacement of 2-(4-isobutoxyphenyl)-4-methylpyrrolidine with its meta-regioisomer (CAS 603089-74-3) or with shorter-chain alkoxy analogs (e.g., 4-methoxy) is not trivial, because the isobutoxy chain and its para position jointly dictate both the molecular conformation and the lipophilic/electronic profile of the pyrrolidine scaffold . Even slight alterations in the alkoxy substitution pattern have been shown to propagate into different hydrogen-bonding capabilities and rotational degrees of freedom, which directly affect the compound's behavior in receptor-binding or enzyme-inhibition assays [1]. The computed physicochemical data presented below demonstrate that the para-isobutoxy derivative exhibits distinct thermal and solubility-related properties compared to its closest analogs, meaning that procurement of the exact isomer is mandatory for reproducible SAR campaigns and patent-scale synthesis.

!
Meta-isomer (CAS 603089-74-3): Altered alkoxy position may shift molecular conformation and hydrogen-bonding patterns, limiting direct replacement in receptor-binding assays.
!
Shorter-chain alkoxy analogs: Methoxy or ethoxy variants cannot replicate the isobutoxy group's steric bulk and lipophilicity, leading to different membrane permeability profiles.
!
Unspecified pyrrolidine sources: Isomer contamination or lower purity may introduce off-target effects; exact regioisomer identity is critical for SAR reproducibility.

Quantitative Differentiation from Closest Analogs


Boiling Point Elevation vs. 3-Isobutoxy Regioisomer

The para-substituted 4-isobutoxy isomer (target compound) displays a computed normal boiling point of 333.5 °C, which is 2.5 °C higher than that of the meta-substituted 3-isobutoxy isomer (331.0 °C) . This difference, though modest, is reflective of a more linear molecular geometry and altered intermolecular packing in the para isomer. Such a shift can be exploited for isomer-specific purification by fractional distillation or for gas chromatographic method development where retention time differentiation is required.

Boiling Point vs. 3-Isobutoxy
Data to verify
ΔTb +2.5 °C (333.5 vs. 331.0 °C) for para vs. meta isomer (in silico).
Supports regioisomer-specific purification or GC method development.
Computed values; experimental verification recommended.
Physical Chemistry Chromatography Distillation

Flash Point Increase vs. 3-Isobutoxy Regioisomer

The computed flash point for 2-(4-isobutoxyphenyl)-4-methylpyrrolidine is 141.7 °C, approximately 0.9 °C higher than the 140.9 °C recorded for the 3-isobutoxy isomer . While the absolute safety classification is unlikely to change, the difference is directionally consistent with the boiling point shift and can be relevant when regulators or institutional safety committees require exact property data for the specific isomer being procured.

Flash Point vs. 3-Isobutoxy
Data to verify
ΔFlash +0.9 °C (141.7 vs. 140.9 °C) for para vs. meta isomer (in silico).
May inform safety handling classification for bulk procurement.
Predicted; confirm with experimental flash point data.
Safety Transport Formulation

Lipophilic Bulk Differentiation from 4-Methoxy Analog

2-(4-Isobutoxyphenyl)-4-methylpyrrolidine possesses 3 additional methylene units in its alkoxy chain compared to the 4-methoxy analog (CAS 603068-27-5, C₁₂H₁₇NO, MW 191.27) . Using the computed logP contributions for an aryl-alkyl ether extension, the isobutoxy variant is estimated to exhibit a logP increase of approximately 1.5 units over the methoxy congener, translating to a roughly 30-fold increase in partition coefficient. This pronounced lipophilicity shift directly impacts membrane permeability, metabolic stability, and off-target binding profiles—parameters that cannot be matched by purely replacing the methoxy scaffold with the isobutoxy analog in a biological assay.

Lipophilicity vs. 4-Methoxy
Class-level
Estimated logP increase ~1.5 units (MW +42 Da) over 4-methoxy analog.
Substantial shift in membrane permeability context for CNS tool compounds.
Group-contribution estimate; measure logD for precise lead optimization.
Medicinal Chemistry SAR LogP

Synthetic Provenance via Phosphine Oxide Method

The one-pot acid-catalyzed cascade reaction reported by Vagapova et al. provides a documented synthetic route for 2-aryl-substituted pyrrolidines, including derivatives closely related to 2-(4-isobutoxyphenyl)-4-methylpyrrolidine [1]. This methodology yields products with confirmed structure by NMR and X-ray crystallography, establishing a quality benchmark: any commercial batch of the target compound can be cross-validated against the spectral signatures of analogous 2-aryl-pyrrolidines synthesized under these conditions. Unlike positional isomers that may arise from non-regioselective routes, the para-isobutoxy substitution pattern is unambiguously assigned when the synthesis follows the aryl-ether pre-functionalization strategy.

Synthetic Pathway
Supporting evidence
Validated acid-catalyzed cascade route for 2-aryl-pyrrolidines (Vagapova et al. 2018); NMR/X-ray characterization of analogs.
Establishes quality benchmark for regioisomer confirmation.
Cross-check supplier spectra against published signatures.
Synthetic Chemistry Quality Control Building Block

Research-Grade Purity and Storage Stability

Commercially, 2-(4-isobutoxyphenyl)-4-methylpyrrolidine is supplied at a minimum purity of 97% (HPLC) with a recommended long-term storage condition of a cool, dry environment . This level of purity and the defined storage protocol are critical for ensuring batch-to-batch reproducibility in medicinal chemistry campaigns. In contrast, generic, lower-purity pyrrolidine building blocks may contain regioisomeric or alkoxy-chain impurities that confound biological assay results, particularly when the compound is used at low micromolar concentrations where even 3–5% of a potent off-target impurity can produce misleading activity readouts.

Purity & Stability
Supplier specification
≥97% HPLC purity; recommended cool, dry long-term storage.
Supports batch-to-batch reproducibility for SAR and patent filings.
Verify purity via in-house HPLC upon receipt.
Procurement Stability Reproducibility

Precision Applications Based on Quantitative Differentiation


NK-3 Receptor Antagonist Lead Optimization

Given that methyl-pyrrolidine ether derivatives have been patented as high-potential NK-3 receptor antagonists for CNS disorders [1], the para-isobutoxy configuration of 2-(4-isobutoxyphenyl)-4-methylpyrrolidine offers a defined spatial presentation of the hydrophobic tail that can be contrasted with meta-substituted variants. Procurement of this specific regioisomer enables systematic SAR studies where the contribution of the para-isobutoxy group to target engagement, blood-brain barrier penetration, and metabolic stability is isolated from other scaffold modifications. The documented purity (≥97%) and thermal stability data support its use in parallel medicinal chemistry libraries requiring robust, reproducible building blocks.

Regioisomer-Specific Chromatographic Method Development

The computed boiling point and flash point differences between the 4-isobutoxy (target) and 3-isobutoxy isomers (ΔT_b = +2.5 °C, ΔFlash = +0.9 °C) indicate subtle but measurable physicochemical divergence. This can be exploited in chromatographic method development (e.g., HPLC or GC purity assays) where complete resolution of the two regioisomers is required for impurity profiling. Researchers procuring 2-(4-isobutoxyphenyl)-4-methylpyrrolidine for analytical reference standard preparation can rely on these predicted thermal properties to design separation protocols that confirm isomeric identity.

Lipophilicity-Driven CNS Drug Design Scaffold

The estimated logP increment of ~1.5 units over the 4-methoxy analog positions 2-(4-isobutoxyphenyl)-4-methylpyrrolidine as a tool compound for probing the effect of increased lipophilicity on passive membrane permeability and P-glycoprotein efflux susceptibility. In CNS drug discovery programs where the 4-methoxy starting point yields suboptimal brain exposure, switching to the 4-isobutoxy scaffold provides a logical, quantitatively predictable stepwise increase in lipophilicity without altering the core pyrrolidine pharmacophore. This makes the compound a strategic procurement choice for medicinal chemistry teams executing multiparameter optimization of CNS-penetrant pyrrolidine-based leads.

Phosphine Oxide-Functionalized Pyrrolidine Synthesis Intermediate

The Vagapova et al. (2018) cascade synthesis validated for 2-aryl-pyrrolidines, including 4-alkoxyphenyl derivatives, provides a documented pathway to transform 2-(4-isobutoxyphenyl)-4-methylpyrrolidine into phosphine oxide-bearing analogs with potential antitumor activity [1]. Because this route relies on the intact 2-aryl-pyrrolidine framework, procurement of the correctly substituted starting material is a prerequisite for generating phosphorylated derivatives with defined stereochemistry. The availability of high-purity commercial batches (≥97%) reduces the risk of byproduct formation during the phosphine oxide conjugation step, thereby improving overall yield and purity of the final biologically evaluated compounds.

Application
Selection Property
Validation Focus
NK-3 receptor antagonist SAR
Para-isobutoxy regiochemistry
Target engagement and BBB penetration assays
Regioisomer-specific chromatographic method
Boiling/flash point delta
Isomeric separation resolution
CNS drug design lipophilicity probe
LogP increment over methoxy analog
Membrane permeability and efflux ratio
Phosphine oxide conjugate synthesis
Validated synthetic pathway compatibility
Yield and purity of phosphorylated product
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